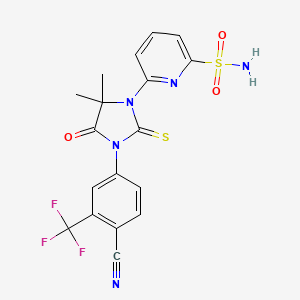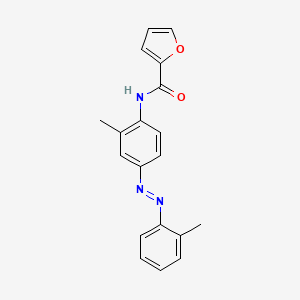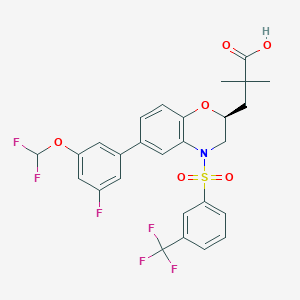
Cintirorgon
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Cintirorgon tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un compuesto de herramienta para estudiar la función de RORγ y su papel en diversas vías químicas.
Biología: Investigado por sus efectos sobre la diferenciación y función de las células inmunitarias, particularmente en el contexto de la activación de las células T.
Medicina: Explorado como un posible agente terapéutico para el tratamiento de diversos tipos de cáncer, incluido el cáncer de pulmón de células no pequeñas, el cáncer de cabeza y cuello y el cáncer de ovario.
Industria: Utilizado en el desarrollo de nuevos fármacos de inmuno-oncología y como compuesto de referencia en estudios farmacocinéticos y farmacodinámicos
Mecanismo De Acción
Cintirorgon ejerce sus efectos activando selectivamente el factor de transcripción RORγ. Esta activación conduce a la modulación de la expresión génica de las células inmunitarias, lo que da como resultado un aumento de la actividad de las células T efectoras y una disminución de la supresión inmunitaria. Los objetivos moleculares de this compound incluyen genes involucrados en la diferenciación y función de las células T, como los que codifican la interleucina-17 (IL-17) y otras citoquinas .
Análisis Bioquímico
Biochemical Properties
Cintirorgon plays a significant role in biochemical reactions as a RORγ agonist . It interacts with the RORγ, a transcription factor that regulates type 17 effector T-cell differentiation and function . By modulating immune cell gene expression, this compound increases effector T-cell activity and decreases immune suppression .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function by modulating immune cell gene expression to increase effector T-cell activity and decrease immune suppression . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by selectively activating the transcription factor RORγ . This activation leads to the modulation of immune cell gene expression, thereby increasing effector T-cell activity and decreasing immune suppression .
Temporal Effects in Laboratory Settings
It has been successfully applied for quantification in mouse plasma and tissue homogenates using LC-MS/MS, indicating its stability for biochemical analysis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . In a phase 1 study, no dose-limiting toxicities occurred among the patients who received this compound . More detailed studies on threshold effects and potential toxic or adverse effects at high doses are needed.
Metabolic Pathways
As a RORγ agonist, it is likely to be involved in pathways related to immune cell regulation .
Transport and Distribution
It has been detected in mouse plasma and tissue homogenates, suggesting it can be distributed in these tissues .
Subcellular Localization
Given its role as a RORγ agonist, it is likely to be found in the nucleus where it can interact with the RORγ transcription factor .
Métodos De Preparación
Las rutas sintéticas y las condiciones de reacción para Cintirorgon implican varios pasosLos métodos de producción industrial para this compound son propietarios e implican condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Cintirorgon experimenta varios tipos de reacciones químicas, que incluyen:
Reducción: Esta reacción implica la eliminación de oxígeno o la adición de hidrógeno, típicamente utilizando reactivos como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o agentes alquilantes.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .
Comparación Con Compuestos Similares
Cintirorgon es único entre los agonistas de RORγ debido a su alta selectividad y potencia. Los compuestos similares incluyen:
SR2211: Otro agonista de RORγ con efectos inmunomoduladores similares.
AGN194204: Un agonista sintético de RORγ con aplicaciones en inmunoterapia contra el cáncer.
En comparación con estos compuestos, this compound ha demostrado una eficacia superior en estudios preclínicos y clínicos, lo que lo convierte en un candidato prometedor para su desarrollo futuro .
Propiedades
IUPAC Name |
3-[(2S)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23F6NO6S/c1-26(2,24(35)36)13-20-14-34(41(37,38)21-5-3-4-17(11-21)27(31,32)33)22-10-15(6-7-23(22)39-20)16-8-18(28)12-19(9-16)40-25(29)30/h3-12,20,25H,13-14H2,1-2H3,(H,35,36)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULSIMHVQYBADX-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CN(C2=C(O1)C=CC(=C2)C3=CC(=CC(=C3)F)OC(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C[C@H]1CN(C2=C(O1)C=CC(=C2)C3=CC(=CC(=C3)F)OC(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23F6NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055536-64-4 | |
| Record name | Cintirorgon [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055536644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cintirorgon | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPN433P0EA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


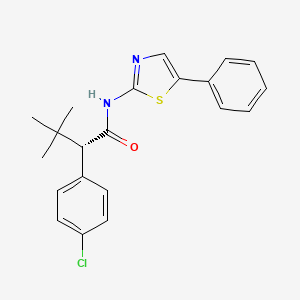

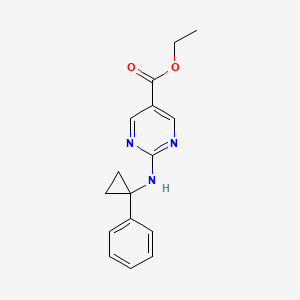
![2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide;dihydrochloride](/img/structure/B606626.png)
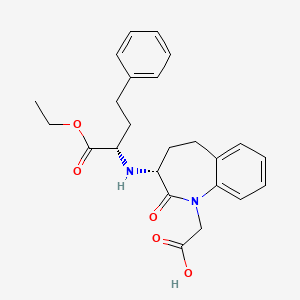
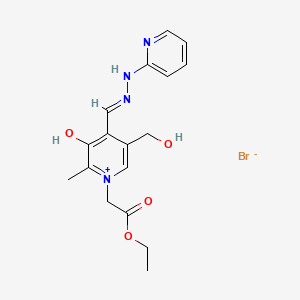

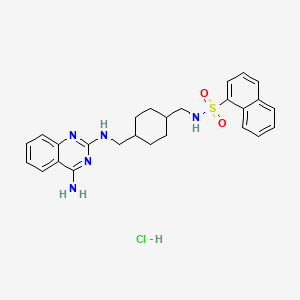
![4-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-6-(Methylsulfanyl)-1,3,5-Triazin-2-Amine](/img/structure/B606634.png)
